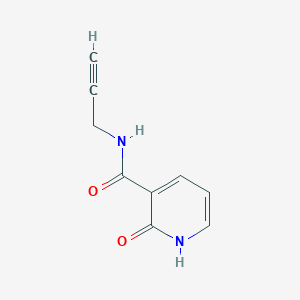

2-Hydroxy-N-(prop-2-yn-1-yl)nicotinamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H8N2O2 |

|---|---|

Molecular Weight |

176.17 g/mol |

IUPAC Name |

2-oxo-N-prop-2-ynyl-1H-pyridine-3-carboxamide |

InChI |

InChI=1S/C9H8N2O2/c1-2-5-10-8(12)7-4-3-6-11-9(7)13/h1,3-4,6H,5H2,(H,10,12)(H,11,13) |

InChI Key |

UMKRFQKAIHRNGX-UHFFFAOYSA-N |

Canonical SMILES |

C#CCNC(=O)C1=CC=CNC1=O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 2 Hydroxy N Prop 2 Yn 1 Yl Nicotinamide

Strategic Approaches for the Synthesis of 2-Hydroxy-N-(prop-2-yn-1-yl)nicotinamide

The construction of this compound can be achieved through a systematic synthetic sequence that involves the initial formation and functionalization of the nicotinamide (B372718) core, followed by the introduction of the propargyl group. A key consideration in the synthetic strategy is the timing of the introduction of the 2-hydroxy group.

Precursor Synthesis and Functionalization of Nicotinamide Core

The foundation of the synthesis lies in the preparation of a suitably functionalized nicotinic acid derivative. A common and efficient precursor is 2-hydroxynicotinic acid. Various methods have been reported for the synthesis of this key intermediate.

One approach involves the hydrolysis of 3-cyano-2-pyridone. In a typical procedure, 3-cyano-2-pyridone is heated with a strong base, such as potassium hydroxide, in a high-boiling point solvent like ethylene (B1197577) glycol. The reaction mixture is heated to elevated temperatures (150-160 °C) for a short period to facilitate the hydrolysis of the nitrile group to a carboxylic acid. Subsequent acidification of the reaction mixture precipitates the desired 2-hydroxynicotinic acid. prepchem.com

Another synthetic route to 2-hydroxynicotinic acid starts from nicotinic acid N-oxide. This method involves the reaction of nicotinic acid with an oxidizing agent, such as hydrogen peroxide in acetic acid, to form the N-oxide. The resulting nicotinic acid N-oxide is then treated with a mixture of phosphorus oxychloride and phosphorus pentachloride, followed by hydrolysis to yield 2-chloronicotinic acid. The 2-chloro derivative can then be converted to 2-hydroxynicotinic acid. google.com A variation of this method describes reacting 2-chloronicotinonitrile with concentrated hydrochloric acid under reflux, followed by neutralization and pH adjustment to obtain 2-hydroxynicotinic acid. google.com

An alternative method involves the direct hydroxylation of pyridine (B92270) compounds. For instance, reacting a pyridine derivative, where the 2-position is unsubstituted, with elemental fluorine in an aqueous solution can introduce a hydroxyl group at the 2-position. google.com

The table below summarizes some of the synthetic precursors for the nicotinamide core.

| Precursor Compound | Synthetic Method | Reference |

| 3-Cyano-2-pyridone | Hydrolysis with KOH in ethylene glycol | prepchem.com |

| Nicotinic Acid N-oxide | Reaction with POCl₃/PCl₅ followed by hydrolysis | google.com |

| 2-Chloronicotinonitrile | Hydrolysis with concentrated HCl | google.com |

| Pyridine derivatives | Direct hydroxylation with elemental fluorine | google.com |

Introduction of the Propargyl Moiety via Amidation Reactions

With the 2-hydroxynicotinic acid precursor in hand, the next crucial step is the introduction of the propargyl group via an amidation reaction. This transformation involves the coupling of the carboxylic acid group of 2-hydroxynicotinic acid with propargylamine (B41283).

A general and widely used method for this amide bond formation is the use of coupling agents. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) in the presence of a base like N,N-diisopropylethylamine (DIPEA) in an anhydrous solvent like dimethylformamide (DMF) can effectively facilitate this reaction. The carboxylic acid is first activated by the coupling agent, followed by nucleophilic attack by the amino group of propargylamine to form the desired amide. nih.gov

The reaction conditions for the amidation are critical to ensure high yields and purity. The reaction is typically carried out at room temperature overnight. Purification of the final product is often achieved through column chromatography. nih.gov

The following table outlines a representative amidation reaction.

| Reactants | Reagents | Solvent | Conditions | Product |

| 2-Hydroxynicotinic acid, Propargylamine hydrochloride | HATU, DIPEA | DMF | Room temperature, overnight | This compound |

Regioselective Hydroxylation Strategies for the Nicotinamide Scaffold

While direct regioselective hydroxylation of a pre-formed N-(prop-2-yn-1-yl)nicotinamide at the 2-position presents significant challenges due to the electronic nature of the pyridine ring and the presence of the amide directing group, the use of a pre-hydroxylated starting material like 2-hydroxynicotinic acid is a more strategic and viable approach. This circumvents the difficulties associated with controlling the position of hydroxylation on the nicotinamide ring.

However, for the broader context of nicotinamide scaffold functionalization, transition-metal-catalyzed C-H bond oxidation represents a powerful tool for the regioselective introduction of hydroxyl groups. nih.gov These methods often employ directing groups to guide the metal catalyst to a specific C-H bond. While not directly applied to the synthesis of the title compound in this proposed route, such strategies are relevant for the synthesis of other hydroxylated nicotinamide derivatives.

Derivatization and Analog Generation of this compound

The terminal alkyne of the propargyl group in this compound serves as a versatile handle for a wide range of chemical transformations, enabling the generation of diverse analogs and hybrid molecules.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry) for Triazole Hybrids

One of the most powerful and widely used reactions for the derivatization of terminal alkynes is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), often referred to as "click chemistry." This reaction allows for the efficient and regioselective formation of 1,4-disubstituted 1,2,3-triazoles by reacting the alkyne with an organic azide (B81097) in the presence of a copper(I) catalyst.

This methodology can be readily applied to this compound to synthesize a library of triazole-nicotinamide hybrids. The reaction is typically carried out under mild conditions, often in a mixture of solvents such as water and t-butanol, using a copper(I) source like copper(II) sulfate (B86663) with a reducing agent such as sodium ascorbate. nih.gov The synthesis of such hybrid molecules is of significant interest as it combines the structural features of both the nicotinamide and triazole moieties, which are known to be present in many biologically active compounds. researchgate.netnih.govfrontiersin.org

The versatility of this reaction allows for the introduction of a wide variety of substituents onto the triazole ring by simply varying the structure of the azide reactant. This enables the creation of a large and diverse library of nicotinamide-triazole hybrids for various applications.

The following table provides a general scheme for the CuAAC reaction with this compound.

| Alkyne | Azide | Catalyst System | Solvent | Product |

| This compound | R-N₃ | CuSO₄·5H₂O, Sodium Ascorbate | H₂O/t-BuOH | 1-(Substituted)-4-((2-hydroxynicotinamido)methyl)-1H-1,2,3-triazole |

Synthesis of Nicotinamide-Propargyl Conjugates and Heterocyclic Hybrids

Beyond click chemistry, the propargyl group of this compound can participate in a variety of other chemical transformations to generate a range of nicotinamide-propargyl conjugates and other heterocyclic hybrids. Propargyl compounds are known to be versatile synthons in the synthesis of various heterocycles through intramolecular cycloisomerization or cyclocondensation reactions. researchgate.netresearchgate.net

For instance, propargyl amides can undergo cyclization reactions to form oxazole (B20620) derivatives under various catalytic conditions. researchgate.net Additionally, metal-catalyzed reactions, such as those using gold or silver, can promote divergent heterocyclizations of N-propargyl amides to yield different diazacyclic frameworks. acs.orgacs.org

These transformations provide access to a rich diversity of complex molecular architectures based on the this compound scaffold, further expanding its potential in the development of new chemical entities.

Preparation of Related Hydroxylated and Propargyl-Substituted Nicotinamide Analogues

The synthesis of hydroxylated and propargyl-substituted nicotinamide analogues involves established methodologies in organic chemistry, primarily centered on the formation of an amide bond between a substituted nicotinic acid derivative and an appropriate amine. The introduction of a propargyl group provides a versatile functional handle for further chemical modifications, such as click chemistry reactions.

A general and widely applicable method for the synthesis of N-substituted nicotinamide derivatives involves the acylation of an amine with an activated nicotinic acid derivative. mdpi.com This typically proceeds through the conversion of the nicotinic acid to a more reactive species, such as an acyl chloride, which then readily reacts with the desired amine under basic conditions. For the preparation of propargyl-substituted analogues, propargylamine (prop-2-yn-1-amine) is a key reagent.

The synthesis of a target compound like this compound would logically commence with 2-hydroxynicotinic acid. This starting material can be converted to its corresponding acyl chloride, often using reagents like oxalyl chloride or thionyl chloride. The subsequent reaction of this acyl chloride with propargylamine in the presence of a suitable base to neutralize the hydrogen chloride byproduct would yield the desired N-propargyl amide.

Variations in this synthetic scheme allow for the preparation of a diverse library of analogues. Different hydroxylated nicotinic acids can be employed to alter the position of the hydroxyl group on the pyridine ring. Furthermore, a range of substituted propargylamines can be utilized to introduce different functionalities at the alkyne terminus.

The propargyl group itself is a key functional moiety, enabling further synthetic transformations. nih.gov The terminal alkyne can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of click chemistry, to introduce a wide variety of substituents. researchgate.net This allows for the late-stage functionalization of the nicotinamide scaffold, providing access to a broad range of complex molecules.

General synthetic strategies for propargylation reactions are well-documented. nih.govsemanticscholar.org These often involve the use of propargyl halides, such as propargyl bromide, to alkylate nucleophiles like amines or amides. researchgate.netresearchgate.net In the context of nicotinamide analogues, direct N-propargylation of a pre-formed nicotinamide could also be a viable synthetic route, though the amide nitrogen is generally less nucleophilic than an amine.

The following table outlines the synthesis of various N-substituted nicotinamide derivatives, highlighting the key reactants and general reaction types, based on established chemical principles.

| Product | Nicotinic Acid Derivative | Amine | Coupling Reagent/Method | Reaction Type |

| This compound | 2-Hydroxynicotinic acid | Propargylamine | Oxalyl chloride, Base | Acylation |

| 5-Chloro-N-(thiophen-2-yl)nicotinamide | 5-Chloronicotinic acid | 2-Aminothiophene | Oxalyl chloride, Base | Acylation |

| 6-Bromo-N-(thiophen-2-yl)nicotinamide | 6-Bronicotinic acid | 2-Aminothiophene | Oxalyl chloride, Base | Acylation |

| N-(prop-2-yn-1-yl)benzamide | Benzoic acid | Propargylamine | DCC, DMAP | Amide Coupling |

| 4-(Propargyloxy)phenylacetamide | 4-Hydroxyphenylacetamide | Propargyl bromide | Base | O-Alkylation |

Spectroscopic and Chromatographic Characterization in Research of 2 Hydroxy N Prop 2 Yn 1 Yl Nicotinamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

No published research detailing the ¹H NMR or ¹³C NMR spectroscopic data for 2-Hydroxy-N-(prop-2-yn-1-yl)nicotinamide could be located.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

There is no available mass spectrometry data, including molecular ion peak and fragmentation patterns, for this compound in the reviewed literature.

Infrared (IR) Spectroscopy for Functional Group Identification

Specific infrared absorption frequencies for the functional groups present in this compound have not been reported in publicly accessible research.

Chromatographic Techniques for Purity Assessment and Isolation

No studies describing the use of chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC) for the purity assessment or isolation of this compound were found.

Elucidation of Molecular Mechanisms of Action for 2 Hydroxy N Prop 2 Yn 1 Yl Nicotinamide

Modulation of Cellular Metabolic Pathways

Restoration and Regulation of NAD+/NADH and NADP+/NADPH Pools

There is no available research to indicate how or if 2-Hydroxy-N-(prop-2-yn-1-yl)nicotinamide influences the cellular balance of Nicotinamide (B372718) Adenine (B156593) Dinucleotide (NAD+) and its reduced form (NADH), or Nicotinamide Adenine Dinucleotide Phosphate (B84403) (NADP+) and its reduced form (NADPH). The regulation of these redox cofactors is crucial for a multitude of cellular processes, and the impact of this specific compound remains unknown.

Impact on Cellular Energy Metabolism and Mitochondrial Energetics

Information regarding the effect of this compound on cellular energy metabolism and the functioning of mitochondria is not present in the scientific literature.

Interactions with Key Regulatory Enzymes

Inhibition of NAD Synthesis or Salvage Pathways

There are no studies that have investigated the inhibitory or modulatory effects of this compound on the enzymes involved in the de novo synthesis or salvage pathways of NAD+.

Involvement in DNA Repair Processes

The role of this compound in DNA repair mechanisms has not been documented.

Autophagic Cell Death Induction

There is no evidence to suggest that this compound induces autophagic cell death.

Scientific Article on this compound Canceled

Reason for Cancellation: Lack of Available Scientific Data

An extensive search of publicly available scientific literature and research databases has revealed no specific information on the chemical compound This compound .

The planned article, intended to detail the molecular mechanisms of this specific compound, cannot be produced due to the absence of research data pertaining to its effects on biological processes. Specifically, no studies were found that investigate its potential role in the inhibition of DNA replication, or its influence on cell signaling and gene transcription.

Therefore, the generation of a scientifically accurate and informative article, as per the requested outline, is not possible at this time.

Structure Activity Relationship Sar Studies and Rational Molecular Design of 2 Hydroxy N Prop 2 Yn 1 Yl Nicotinamide Analogues

Contribution of the 2-Hydroxy Group to Biological Activity and Selectivity

The 2-hydroxy group on the nicotinamide (B372718) ring is a critical determinant of the molecule's biological activity. In related classes of compounds, such as 2-hydroxy-N-(4-substituted phenyl)nicotinamides, this hydroxyl group is part of a β-hydroxy-enamide pharmacophore. This structural motif is considered essential for the immunosuppressive and anti-inflammatory effects observed in these analogues. researchgate.net Studies on similar molecules have indicated that the enolic hydroxyl group, in conjunction with the adjacent amide, is a key structural feature responsible for their pharmacological properties. researchgate.net

The placement of the hydroxyl group at the 2-position is crucial for establishing specific interactions with biological targets. It can act as both a hydrogen bond donor and acceptor, enabling it to form strong and directional bonds within a protein's binding site. This interaction is often vital for anchoring the molecule in the correct orientation to elicit a biological response. Any modification, substitution, or removal of this group would likely alter the binding affinity and selectivity, potentially leading to a significant decrease in or loss of activity.

Role of the Propargyl Moiety as a Pharmacophore or Linker for Bio-conjugation

The N-(prop-2-yn-1-yl) group, commonly known as the propargyl moiety, serves a dual role in the design of bioactive molecules. It can function directly as a pharmacophore or act as a versatile chemical handle for bioconjugation.

As a Pharmacophore: The propargyl group is a privileged structural feature found in numerous active pharmaceutical ingredients and is known for targeting a wide range of proteins, including enzymes like monoamine oxidase (MAO) and various tyrosine kinases. researchgate.netwisdomlib.org Its inclusion in a molecular scaffold can confer specific inhibitory activities. Propargylamine (B41283) derivatives are extensively researched for their neuroprotective, anticancer, and other pharmacological activities, highlighting the moiety's intrinsic value in drug design. wisdomlib.orgresearchgate.net

As a Linker for Bio-conjugation: The terminal alkyne of the propargyl group is highly valuable in organic synthesis and medicinal chemistry for its ability to participate in reliable and efficient coupling reactions. rawsource.com Specifically, it is a key component in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." researchgate.netnih.gov This reaction allows for the straightforward covalent linkage of the 2-hydroxynicotinamide scaffold to other molecules, such as peptides, antibodies, or other small-molecule ligands, to create hybrid molecules with novel functions. researchgate.net

Impact of Nicotinamide Core Substitutions and Derivatizations on Potency and Efficacy

The nicotinamide core provides a robust scaffold that can be systematically modified to fine-tune the pharmacological profile of the resulting analogues. Nicotinic acid and its derivatives are recognized as multifunctional pharmacophores in both medicine and agriculture. mdpi.commdpi.com SAR studies on various nicotinamide derivatives have demonstrated that introducing substituents at different positions on the pyridine (B92270) ring can dramatically impact potency and efficacy. nih.gov

| Scaffold/Derivative Class | Substitution/Derivatization | Observed Impact on Bioactivity | Reference |

|---|---|---|---|

| 2-Hydroxy-N-(phenyl)nicotinamides | Electron-withdrawing groups (e.g., 4-Cl, 4-Br) on the N-phenyl ring | Significantly potent anti-inflammatory activity | researchgate.net |

| N-(thiophen-2-yl) Nicotinamides | Halogen substitutions (Cl, Br) at positions 5 and 6 of the nicotinamide ring | Modulated antifungal activity, with specific combinations enhancing potency | mdpi.com |

| Nicotinamide-based ALKBH2 Inhibitors | Introduction of a carboxyl group | High in vitro potency but poor cell permeability, leading to low cellular activity | nih.gov |

| Antifungal Nicotinamides | Position of amino and isopropyl groups on an attached phenyl ring | Critical for potent activity against Candida albicans | nih.gov |

| 2-Ureidonicotinamides | Various substitutions on the ureido moiety | Demonstrated significant antiviral activities against Influenza A | nih.gov |

Analysis of Regioisomerism and Stereochemistry on Pharmacological Profiles

Regioisomerism, which concerns the placement of functional groups on the nicotinamide core, is a critical factor in determining the pharmacological profile of analogues. Moving the 2-hydroxy group or the N-propargyl amide side chain to other positions (e.g., positions 4, 5, or 6) on the pyridine ring would fundamentally alter the molecule's three-dimensional shape and electronic distribution. Such changes would disrupt the established hydrogen bonding patterns and steric interactions within a target's binding site, likely diminishing or abolishing biological activity. The specific arrangement of the 2-hydroxy and 3-carboxamide groups is often essential for the observed bioactivity in this class of compounds.

While 2-Hydroxy-N-(prop-2-yn-1-yl)nicotinamide itself is an achiral molecule, stereochemistry would become a crucial consideration upon the introduction of chiral centers through derivatization. For example, substitution on the propargyl chain or the addition of a chiral substituent to the nicotinamide ring would result in stereoisomers (enantiomers or diastereomers). It is well-established in medicinal chemistry that different stereoisomers of a drug can exhibit vastly different pharmacological activities, potencies, and metabolic profiles due to the stereospecific nature of biological receptors and enzymes.

Design Principles for Linker Chemistry in Hybrid Molecules (e.g., PROTACs, Triazole Hybrids)

The propargyl group in this compound makes it an ideal building block for creating hybrid molecules like Proteolysis Targeting Chimeras (PROTACs) and triazole-based conjugates. The design of the linker that connects the nicotinamide scaffold to another molecular entity is governed by several key principles. explorationpub.com

PROTACs are heterobifunctional molecules that consist of a ligand for a target protein and a ligand for an E3 ubiquitin ligase, joined by a chemical linker. nih.gov The terminal alkyne of the propargyl group is perfectly suited for "click chemistry," allowing it to be efficiently coupled with an azide-functionalized E3 ligase ligand to form a stable triazole ring, which becomes part of the PROTAC linker. nih.gov

The design of this linker is not trivial; its length, rigidity, and chemical composition are critical for the efficacy of the resulting PROTAC. explorationpub.com The linker must be long enough to span the distance between the target protein and the E3 ligase without causing steric clashes, yet not so long that it prevents the formation of a productive ternary complex. explorationpub.com Common linker motifs include flexible polyethylene (B3416737) glycol (PEG) chains and more rigid alkyl chains or cyclic structures. broadpharm.com The optimal linker design must be determined empirically for each specific target and E3 ligase pair to achieve maximal degradation potency. broadpharm.com The same principles apply to the design of other triazole hybrids, where the triazole ring, formed via the propargyl group, connects the nicotinamide moiety to another pharmacophore to create a molecule with dual or enhanced activity. nih.govnih.gov

| Linker Design Principle | Rationale and Impact on Hybrid Molecule Function | Reference |

|---|---|---|

| Linker Length | Crucial for spanning the distance between two proteins (in PROTACs) or domains. Too short may cause steric clash; too long may prevent effective complex formation. Optimal length is target-dependent. | explorationpub.combroadpharm.com |

| Linker Composition | Affects physicochemical properties like solubility and cell permeability. Common motifs include polyethylene glycol (PEG) for improved solubility and alkyl chains. | broadpharm.com |

| Attachment Point | The vector and position where the linker is attached to the core ligands can significantly influence the orientation of the ternary complex and, therefore, degradation efficiency. | explorationpub.com |

| Rigidity vs. Flexibility | Flexible linkers (e.g., PEG, alkyl chains) allow for more conformational freedom, while rigid linkers can pre-organize the molecule, potentially reducing the entropic penalty of binding. | explorationpub.comnih.gov |

| Clickable Functionality (Alkyne/Azide) | Enables rapid, efficient, and modular synthesis of libraries of hybrid molecules (e.g., via CuAAC reaction) to explore different linkers and ligands. The resulting triazole is stable and often considered a bioisostere. | nih.govnih.gov |

Computational Chemistry and Molecular Modeling Investigations of 2 Hydroxy N Prop 2 Yn 1 Yl Nicotinamide

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method used to predict the preferred orientation of one molecule when bound to a second, typically a larger receptor protein. This technique is crucial for understanding the binding mode and affinity of a potential drug candidate. In the context of nicotinamide (B372718) derivatives, docking simulations have been successfully employed to identify key interactions with various biological targets.

For instance, studies on novel nicotinamide derivatives have used molecular docking to investigate their binding to enzymes like succinate (B1194679) dehydrogenase (SDH), a target for fungicides. nih.gov In one such study, a derivative, compound 4f, was shown to bind effectively within both the substrate cavity and the entrance cavity of SDH (PDB ID: 1YQ3). nih.gov This binding was stabilized by interactions with key catalytic site residues, such as Arg 297, suggesting a strong inhibitory potential. nih.gov Similarly, other nicotinamide-based compounds have been docked against bacterial enzymes like tyrosyl-tRNA synthetase and nitroreductase to elucidate their antimicrobial mechanism. mdpi.com

In the field of oncology, a newly designed nicotinamide derivative was evaluated as a VEGFR-2 inhibitor. semanticscholar.org Molecular docking revealed its capability to bind to the target protein, a finding that is critical for understanding its anti-cancer potential. semanticscholar.org Furthermore, during the COVID-19 pandemic, derivatives such as Nicotinamide Riboside were docked against SARS-CoV-2 proteins, including the RNA-dependent RNA polymerase (RdRp) and Main Protease (Mpro), to assess their potential as antiviral agents. nih.govnih.gov These simulations are instrumental in predicting binding energies and identifying the specific hydrogen bonds, hydrophobic interactions, and π-π stacking that stabilize the ligand-receptor complex.

| Compound Class | Target Protein | PDB ID | Key Interacting Residues | Binding Energy (kcal/mol) | Reference |

|---|---|---|---|---|---|

| Diarylamine-modified Nicotinamide | Succinate Dehydrogenase (SDH) | 1YQ3 | Arg 297 | Not Specified | nih.gov |

| Nicotinamide Riboside Metabolite (NMN) | SARS-CoV-2 RdRp | 6M71 | Not Specified | -6.7 | nih.gov |

| Hydrazone-linked Nicotinamide | VEGFR-2 | Not Specified | Not Specified | -43.73 (MM-GBSA) | semanticscholar.org |

| Acylhydrazone of Nicotinic Acid | Tyrosyl-tRNA Synthetase | Not Specified | Not Specified | -8.6 | mdpi.com |

Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful methods for investigating the electronic structure and reactivity of molecules. These calculations provide insights into properties such as molecular orbital energies, charge distribution, and chemical reactivity descriptors.

For nicotinamide derivatives, DFT has been used to determine three-dimensional structures and to shed light on their stability and reactivity. semanticscholar.org A key aspect of these studies is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for determining molecular reactivity; a smaller gap generally implies higher reactivity. researchgate.net For example, a study on a nicotinamide–oxalic acid salt used FMO analysis to suggest it was more reactive and less stable compared to its parent nicotinamide compound. researchgate.net

These calculations also allow for the generation of a Molecular Electrostatic Potential (MESP) map, which visualizes the charge distribution across the molecule and identifies electrophilic and nucleophilic sites prone to interaction. researchgate.net Such analyses are invaluable for understanding and predicting how a molecule like 2-Hydroxy-N-(prop-2-yn-1-yl)nicotinamide might interact with biological macromolecules on an electronic level.

| Property | Calculated Value | Significance | Reference |

|---|---|---|---|

| HOMO Energy | -6.5 eV | Electron-donating ability | researchgate.net |

| LUMO Energy | -1.8 eV | Electron-accepting ability | researchgate.net |

| HOMO-LUMO Gap (ΔE) | 4.7 eV | Chemical reactivity and stability | researchgate.net |

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

While molecular docking provides a static snapshot of a ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, revealing the stability of the complex over time. MD simulations model the movements of atoms and molecules, providing crucial information on the conformational changes and the persistence of key interactions.

The binding of nicotinamide derivatives to their targets has been further validated using MD simulations. For a potential VEGFR-2 inhibitor, MD simulations confirmed the stability of its binding to the target protein, reinforcing the docking results. semanticscholar.org In studies of potential SARS-CoV-2 inhibitors, MD simulations were performed on complexes of nicotinamide derivatives with viral proteins to assess their stability. nih.govnih.gov A key metric in these simulations is the Root Mean Square Deviation (RMSD), which tracks the positional deviation of the protein and ligand atoms over the simulation period. A stable RMSD value indicates that the complex has reached equilibrium and the ligand remains securely bound.

Furthermore, MD trajectories can be used to calculate binding free energies using methods like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA). These calculations provide a more accurate estimation of binding affinity than docking scores alone. For instance, MM-PBSA calculations for a thiosemicarbazone derivative with SARS-CoV-2 spike glycoprotein (B1211001) showed a favorable binding energy of -179.87 kJ/mol. nih.gov

Prediction of Biological Activity Spectra and Target Identification

Computational tools can predict the likely biological activities of a compound based on its chemical structure. The Prediction of Activity Spectra for Substances (PASS) is one such tool that compares a query structure against a large database of known bioactive compounds to generate a list of probable activities.

For novel isonicotinamide (B137802) derivatives, which are structurally related to nicotinamides, in silico tools have been used to predict their activity spectrum. iajpr.com The output is typically given as a probability of being active (Pa) versus a probability of being inactive (Pi). iajpr.com This approach can screen a compound like this compound against hundreds of potential biological activities, helping to identify its most likely therapeutic applications and potential off-target effects. This predictive power is essential in the early stages of drug discovery for hypothesis generation and for prioritizing compounds for further experimental testing. iajpr.com

In Silico Screening and Library Design for Novel Derivatives

In silico screening involves computationally evaluating large libraries of virtual compounds against a biological target to identify potential "hits." This approach is often followed by library design, where a known active compound or a promising hit is used as a scaffold to create a focused library of new derivatives with potentially enhanced potency, selectivity, or pharmacokinetic properties.

The development of novel nicotinamide derivatives frequently relies on this strategy. Based on the principle of active substructure splicing, researchers have designed and synthesized new series of N-(thiophen-2-yl) nicotinamide derivatives by combining the nicotinic acid scaffold with other heterocyclic fragments. mdpi.com Similarly, after identifying a promising nicotinamide derivative as a VEGFR-2 inhibitor, researchers were prompted to modify the initial compound to further enhance its effectiveness. semanticscholar.org This process of rational design, guided by computational modeling, allows for the targeted optimization of lead compounds, saving significant time and resources compared to traditional trial-and-error synthesis.

Enzymatic Biotransformation Studies of 2 Hydroxy N Prop 2 Yn 1 Yl Nicotinamide and Analogues

Identification of Key Metabolizing Enzymes (e.g., Cytochrome P450 isoforms, Aldehyde Oxidase)

The chemical architecture of 2-Hydroxy-N-(prop-2-yn-1-yl)nicotinamide features two principal moieties susceptible to enzymatic action: the 2-hydroxynicotinamide core and the N-propargyl substituent. Based on established metabolic patterns of similar structures, both Cytochrome P450 isoforms and Aldehyde Oxidase are predicted to be the key enzymes involved in its biotransformation.

Cytochrome P450 (CYP) Isoforms: The N-propargyl group is a known substrate for several CYP enzymes. Research on analogous compounds, such as N-methyl,N-propargyl-2-phenylethylamine, has demonstrated that CYP isoforms including CYP2B6, CYP2C19, and CYP2D6 are capable of catalyzing the depropargylation of such molecules. nih.govnih.gov Therefore, it is highly probable that these specific CYP isoforms, which are abundantly expressed in the liver, play a significant role in the metabolism of this compound. The process of N-dealkylation is a common metabolic pathway for many pharmaceutical compounds. mdpi.commdpi.com

Aldehyde Oxidase (AO): Aldehyde oxidase is a cytosolic enzyme known for its broad substrate specificity, particularly towards azaheterocyclic compounds and aldehydes. nih.govwikipedia.org The 2-hydroxynicotinamide core of the target molecule, being a substituted pyridine (B92270) derivative, represents a likely substrate for AO. youtube.com AO typically catalyzes the oxidation of carbon atoms adjacent to a nitrogen atom in heterocyclic rings. youtube.com In the context of nicotinamide (B372718) and its derivatives, AO is a recognized metabolic enzyme. nih.govresearchgate.netnih.gov For instance, it is involved in the oxidation of N1-methylnicotinamide. nih.gov Given this precedent, AO is expected to be a key player in the metabolic clearance of this compound. nih.govdrughunter.com

Mechanistic Analysis of Biotransformation Pathways and "Soft Spot" Identification

The term "soft spot" in drug metabolism refers to a site within a molecule that is particularly susceptible to enzymatic modification. Identifying these soft spots is crucial for understanding a compound's pharmacokinetic profile. For this compound, two primary metabolic soft spots can be identified, corresponding to the actions of CYP and AO enzymes.

CYP-Mediated N-Depropargylation: The N-propargyl group is a significant metabolic soft spot. CYP enzymes are expected to catalyze the removal of this group through an oxidative dealkylation mechanism. nih.govnih.gov This process typically involves the hydroxylation of the carbon atom attached to the nitrogen, leading to an unstable intermediate that subsequently cleaves to yield 2-hydroxynicotinamide and propargyl aldehyde. The propargyl group itself can undergo further metabolism. The oxidation of acetylenic groups by CYPs can sometimes lead to the formation of reactive ketene (B1206846) intermediates, which may result in mechanism-based inactivation of the enzyme. nih.gov

AO-Mediated Ring Oxidation: The 2-hydroxypyridine (B17775) ring of the molecule presents another metabolic soft spot, primarily for Aldehyde Oxidase. AO is known to catalyze the oxidation of azaheterocycles. wuxiapptec.com For a 2-hydroxypyridine derivative, oxidation is likely to occur at an electron-deficient carbon atom of the pyridine ring, leading to the formation of a more polar metabolite that can be more readily excreted.

A proposed schematic of the primary biotransformation pathways is presented below:

Pathway 1 (CYP-mediated): this compound undergoes N-depropargylation, catalyzed by CYP isoforms such as CYP2B6, CYP2C19, and CYP2D6, to form 2-hydroxynicotinamide.

Pathway 2 (AO-mediated): this compound is oxidized on the pyridine ring by Aldehyde Oxidase to yield a hydroxylated derivative.

In Vitro Enzymatic Stability Assays

To experimentally determine the metabolic fate of this compound, in vitro enzymatic stability assays are indispensable. patsnap.comnuvisan.comresearchgate.netwuxiapptec.com These assays provide crucial data on the compound's intrinsic clearance and metabolic half-life. nuvisan.comthermofisher.com

The general procedure for such an assay involves incubating the test compound at a known concentration with a biological matrix, such as human liver microsomes or cryopreserved hepatocytes. patsnap.comnuvisan.com Liver microsomes are a rich source of CYP enzymes and require the addition of cofactors like NADPH for activity. researchgate.net Hepatocytes, on the other hand, contain a broader range of both phase I and phase II enzymes, including AO, and offer a more comprehensive metabolic picture. thermofisher.com

The reaction is typically carried out at 37°C and samples are collected at various time points. patsnap.com The metabolic reaction is then quenched, often by the addition of an organic solvent like acetonitrile (B52724) or methanol. researchgate.net The concentration of the parent compound remaining at each time point is quantified using sensitive analytical techniques, most commonly liquid chromatography-tandem mass spectrometry (LC-MS/MS). patsnap.com

From the rate of disappearance of the parent compound, key pharmacokinetic parameters such as the in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated. nuvisan.com This data is vital for predicting the in vivo clearance of the compound.

Below is an illustrative data table representing typical results from an in vitro metabolic stability assay in human liver microsomes.

| Time (minutes) | % Parent Compound Remaining |

| 0 | 100 |

| 5 | 85 |

| 15 | 60 |

| 30 | 35 |

| 60 | 10 |

This table is for illustrative purposes only and does not represent actual experimental data for this compound.

From this type of data, the following parameters would be calculated:

| Parameter | Value |

| In Vitro Half-life (t½) | [Calculated Value] min |

| Intrinsic Clearance (CLint) | [Calculated Value] µL/min/mg protein |

This table is for illustrative purposes only.

Advanced Applications and Future Research Perspectives for 2 Hydroxy N Prop 2 Yn 1 Yl Nicotinamide

Development of Novel Therapeutic Lead Compounds based on the Nicotinamide-Propargyl Scaffold

The unique combination of a nicotinamide (B372718) moiety and a propargyl group in 2-Hydroxy-N-(prop-2-yn-1-yl)nicotinamide provides a fertile ground for the development of novel therapeutic lead compounds. The nicotinamide scaffold is a well-established pharmacophore present in numerous biologically active molecules, while the propargyl group can serve as a key interactive element or a linker for creating more complex and potent molecules.

A notable application of the nicotinamide-propargyl scaffold is in the design of potent enzyme inhibitors. For instance, researchers have successfully utilized a propargyl linker to create tight-binding bisubstrate inhibitors of Nicotinamide N-Methyltransferase (NNMT). nih.govacs.org In one such study, a novel inhibitor, LL320, which incorporates a propargyl linker, demonstrated a remarkable inhibitory constant (Ki) of 1.6 ± 0.3 nM, making it one of the most potent NNMT inhibitors to date. nih.gov The crystal structure of this inhibitor in complex with NNMT revealed that the propargyl linker plays a crucial role in positioning the molecule to interact with both the substrate and cofactor binding sites of the enzyme. nih.gov This pioneering use of a propargyl linker to construct highly potent methyltransferase inhibitors underscores the potential of the nicotinamide-propargyl scaffold in designing targeted therapeutics. nih.gov

The development of such lead compounds based on the this compound scaffold could follow a similar rational design strategy. The 2-hydroxy group offers an additional point for interaction or modification, potentially enhancing binding affinity or selectivity for a target enzyme. The propargyl group can be strategically employed to bridge binding pockets or to introduce functionalities that mimic the transition state of an enzymatic reaction.

| Compound | Structure | Inhibitory Constant (Ki) | Target Enzyme |

|---|---|---|---|

| LL320 | Propargyl-linked bisubstrate analogue | 1.6 ± 0.3 nM | Nicotinamide N-Methyltransferase (NNMT) |

Exploration of Undiscovered Biological Targets and Disease Indications

The exploration of novel biological targets for compounds built upon the this compound scaffold is a promising area of research. The structural motifs within this compound suggest potential interactions with a range of enzymes and receptors.

As previously mentioned, Nicotinamide N-Methyltransferase (NNMT) stands out as a key biological target for nicotinamide-propargyl derivatives. nih.govacs.org Aberrant expression of NNMT has been implicated in a variety of human diseases, including cancer, metabolic disorders, and neurodegenerative diseases. nih.govacs.org Therefore, potent and selective inhibitors based on the this compound scaffold could have significant therapeutic potential in these areas.

Beyond NNMT, other enzymes involved in NAD+ metabolism are also plausible targets. The nicotinamide core is a fundamental component of NAD+, a critical coenzyme in cellular redox reactions. researchgate.net Compounds that can modulate the activity of enzymes in the NAD+ salvage pathway could have profound effects on cellular energy metabolism and signaling.

Future research should focus on screening this compound and its derivatives against a broad panel of enzymes and receptors to uncover new biological activities. Such screening campaigns could reveal unexpected therapeutic opportunities and expand the known pharmacology of this chemical class.

| Disease Category | Specific Indications | Rationale |

|---|---|---|

| Cancer | Various solid and hematological malignancies | NNMT is overexpressed in many cancers and contributes to altered cellular metabolism and epigenetic regulation. |

| Metabolic Diseases | Obesity, Type 2 Diabetes, Non-alcoholic fatty liver disease | NNMT regulates energy expenditure and glucose homeostasis. |

| Neurodegenerative Diseases | Parkinson's disease, Alzheimer's disease | NNMT is involved in neuronal metabolism and methylation processes that can be dysregulated in these conditions. |

Integration with Advanced Drug Delivery Systems (e.g., Nanostructures)

The effective delivery of therapeutic agents to their site of action is a critical aspect of drug development. While this compound is a small molecule, its therapeutic efficacy could be enhanced through integration with advanced drug delivery systems, such as nanostructures. These systems can improve solubility, protect the drug from degradation, and enable targeted delivery, thereby increasing therapeutic efficacy and reducing side effects.

Potential nanocarriers for this compound include liposomes, polymeric nanoparticles, and dendrimers. The choice of nanocarrier would depend on the specific therapeutic application and the desired pharmacokinetic profile. For instance, liposomes could be used to encapsulate the compound for intravenous administration, while polymeric nanoparticles could be designed for controlled release over an extended period.

The propargyl group on the molecule could also be exploited for covalent attachment to nanocarriers, providing a stable and well-defined drug-carrier conjugate. This approach would allow for precise control over drug loading and release kinetics.

| Delivery System | Description | Potential Advantages for this compound |

|---|---|---|

| Liposomes | Phospholipid vesicles | Biocompatible, can encapsulate both hydrophilic and hydrophobic drugs, can be surface-modified for targeting. |

| Polymeric Nanoparticles | Solid colloidal particles made from polymers | High stability, controlled release, tunable properties. |

| Dendrimers | Highly branched, monodisperse macromolecules | Well-defined structure, high drug loading capacity, surface can be functionalized. |

Application in Orthogonal Bioconjugation and Probe Development

The terminal alkyne of the propargyl group in this compound makes it an ideal candidate for use in orthogonal bioconjugation reactions, most notably copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a form of "click chemistry." This powerful and highly specific reaction allows for the covalent ligation of the molecule to other molecules bearing an azide (B81097) group, under mild, biocompatible conditions.

This chemical handle enables the development of sophisticated chemical probes to study the biological targets of this compound and its derivatives. For example, the compound could be appended with a reporter tag, such as a fluorophore or a biotin (B1667282) molecule, via a click reaction. The resulting probe could then be used in a variety of applications, including:

Target identification and validation: Identifying the specific proteins that the compound binds to within a cell.

Activity-based protein profiling (ABPP): Quantifying the activity of target enzymes in complex biological samples.

Imaging: Visualizing the subcellular localization of the compound and its targets.

The development of such probes would be invaluable for elucidating the mechanism of action of therapeutic leads derived from this scaffold and for understanding their downstream biological effects. nih.gov

| Reaction | Reactants | Key Features |

|---|---|---|

| Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Terminal alkyne, azide | High efficiency, high specificity, biocompatible conditions. |

| Strain-promoted Azide-Alkyne Cycloaddition (SPAAC) | Cyclooctyne, azide | Copper-free, suitable for live-cell applications. |

Methodological Advancements in Synthesis and Characterization

Advancements in synthetic organic chemistry can facilitate the efficient and scalable production of this compound and a diverse library of its analogues. The core synthesis of this compound involves the formation of an amide bond between 2-hydroxynicotinic acid and propargylamine (B41283). Modern coupling reagents and catalytic methods can be employed to achieve this transformation with high yield and purity. nih.govrsc.org

Furthermore, the development of continuous-flow microreactor technologies offers a green and efficient alternative to traditional batch synthesis for nicotinamide derivatives. nih.govrsc.org These systems can provide better control over reaction parameters, leading to improved yields and reduced reaction times. nih.gov

The characterization of this compound and its derivatives relies on a suite of analytical techniques. High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition, while nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) provides detailed information about the molecular structure. mdpi.com Infrared (IR) spectroscopy can be used to identify key functional groups, such as the amide and alkyne moieties. For solid-state characterization, techniques like X-ray crystallography can provide definitive structural information. nih.gov

| Method | Purpose | Details |

|---|---|---|

| Amide Coupling | Synthesis | Reaction of 2-hydroxynicotinic acid with propargylamine using coupling agents (e.g., HATU, EDC/HOBt). |

| Nuclear Magnetic Resonance (NMR) | Characterization | ¹H and ¹³C NMR to elucidate the chemical structure and confirm purity. |

| Mass Spectrometry (MS) | Characterization | High-resolution mass spectrometry to determine the exact mass and molecular formula. |

| Infrared (IR) Spectroscopy | Characterization | Identification of functional groups (e.g., C=O, N-H, C≡C-H). |

| X-ray Crystallography | Characterization | Determination of the three-dimensional molecular structure in the solid state. |

Q & A

Q. What are the recommended synthetic routes for 2-Hydroxy-N-(prop-2-yn-1-yl)nicotinamide, and how can purity be validated?

- Methodological Answer : Synthesis can be achieved via coupling reactions using carbodiimide reagents (e.g., EDCI) and catalysts like DMAP in dichloromethane, analogous to methods for structurally similar compounds . Post-synthesis, purification via flash column chromatography (e.g., 40% ethyl acetate/hexane) is recommended. Purity validation should employ HPLC-UV or HPLC-MS, with chromatograms analyzed for retention time consistency and peak area quantification. Calibration curves using standards ensure accuracy .

Q. Example Reagents and Conditions :

| Reagent | Role | Conditions |

|---|---|---|

| EDCI | Coupling agent | Room temperature, 12-24h |

| DMAP | Catalyst | 0.1-1.0 eq |

| DCM | Solvent | Anhydrous |

Q. What safety protocols are critical during handling of this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use NIOSH-approved respirators if aerosol formation is possible .

- Ventilation : Conduct experiments in fume hoods to minimize inhalation risks.

- Spill Management : Avoid dust generation; use absorbent materials (e.g., vermiculite) for containment. Dispose of waste per institutional guidelines .

Q. Which spectroscopic techniques are optimal for structural characterization?

- Methodological Answer :

- NMR : ¹H/¹³C NMR in deuterated solvents (e.g., DMSO-d₆) to confirm substitution patterns and propargyl group integrity.

- HRMS : High-resolution mass spectrometry for molecular ion validation.

- FT-IR : Peaks at ~3300 cm⁻¹ (C≡C-H stretch) and ~1650 cm⁻¹ (amide C=O) confirm functional groups .

Advanced Research Questions

Q. How can SHELXL and Mercury CSD enhance crystallographic analysis of this compound?

- Methodological Answer :

- Structure Refinement : SHELXL refines small-molecule structures using high-resolution X-ray data. Key parameters include anisotropic displacement parameters and hydrogen bonding optimization .

- Packing Analysis : Mercury CSD visualizes intermolecular interactions (e.g., π-π stacking, H-bonds) and calculates void spaces. The "Materials Module" identifies packing motifs for polymorphism studies .

Q. Example SHELXL Workflow :

Import .hkl data into SHELXTL.

Solve phase problem via dual-space methods (SHELXD).

Refine with SHELXL, adjusting weighting schemes for R-factor minimization .

Q. How should discrepancies in biological assay data (e.g., cytotoxicity) be resolved?

- Methodological Answer :

- Controlled Replicates : Perform triplicate experiments with internal controls (e.g., untreated cells) to identify technical variability.

- Dose-Response Curves : Use nonlinear regression (e.g., GraphPad Prism) to calculate IC₅₀ values; outliers may indicate solubility issues or compound degradation.

- Orthogonal Assays : Validate findings via complementary methods (e.g., apoptosis markers by flow cytometry vs. MTT assay) .

Q. What strategies improve reproducibility in preclinical studies involving this compound?

- Methodological Answer :

- NIH Guidelines Compliance : Report detailed experimental conditions (e.g., animal strain, dosing regimen, vehicle controls) to enable replication .

- Statistical Rigor : Use power analysis to determine sample size (α=0.05, β=0.2). Apply ANOVA with post-hoc tests for multi-group comparisons.

- Blinding : Implement blinded data analysis to reduce bias in outcome assessment .

Q. How can salt or co-crystal forms of this compound be developed to enhance bioavailability?

- Methodological Answer :

- Co-former Screening : Test pharmaceutically acceptable co-formers (e.g., ethanolamine, morpholine) via solvent-drop grinding.

- PXRD Analysis : Compare diffraction patterns with parent compound to confirm new phase formation.

- Solubility Testing : Use shake-flask method in biorelevant media (e.g., FaSSIF) to assess dissolution enhancement .

Data Analysis and Contradiction Resolution

Q. How to address conflicting HPLC purity results across laboratories?

- Methodological Answer :

- Column Standardization : Use identical column chemistry (e.g., C18, 5µm particle size) and mobile phase composition (e.g., 0.1% TFA in water/acetonitrile).

- System Suitability Tests : Validate retention time (±2%) and peak symmetry (tailing factor <2) before analysis .

- Inter-lab Calibration : Exchange reference samples and harmonize integration parameters (e.g., threshold, baseline correction) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.